A Technical Guide to the Physicochemical Properties of 9-Oxo-9-phenylnonanoic Acid
A Technical Guide to the Physicochemical Properties of 9-Oxo-9-phenylnonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-9-phenylnonanoic acid, also known as 8-benzoyloctanoic acid, is a keto-carboxylic acid characterized by a nine-carbon aliphatic chain with a terminal carboxylic acid group and a phenyl ketone at the C9 position. This bifunctional molecule, with its aromatic and acidic moieties, presents a unique scaffold of interest in medicinal chemistry and materials science. Its structural features suggest potential applications as a building block for novel polymers or as a pharmacophore in the design of new therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of 9-oxo-9-phenylnonanoic acid, outlines a plausible synthetic route, and discusses its potential applications, thereby serving as a valuable resource for professionals in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Boiling Point | 418.7 °C at 760 mmHg | N/A |
| Density | 1.074 g/cm³ | N/A |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and well-established method for the synthesis of 9-oxo-9-phenylnonanoic acid is the Friedel-Crafts acylation of benzene with a suitable derivative of nonanoic acid, such as nonanedioyl chloride or nonanedioic anhydride.[2][3][4][5] This electrophilic aromatic substitution reaction provides a direct route to introduce the acyl group onto the benzene ring.[2][3][4][5]
Experimental Protocol
Objective: To synthesize 9-oxo-9-phenylnonanoic acid via Friedel-Crafts acylation of benzene with nonanedioyl chloride.
Materials:
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Benzene (anhydrous)
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Nonanedioyl chloride
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Aluminum chloride (AlCl₃, anhydrous)
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Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (HCl, dilute aqueous solution)
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Sodium sulfate (Na₂SO₄, anhydrous)
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
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Addition of Acyl Chloride: Dissolve nonanedioyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
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Initiation of Reaction: Cool the flask containing the aluminum chloride suspension to 0 °C in an ice bath. Slowly add the nonanedioyl chloride solution dropwise to the stirred suspension.
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Addition of Benzene: Once the addition of the acyl chloride is complete, add anhydrous benzene (1 equivalent) dropwise via the dropping funnel.
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Reaction Progression: After the addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
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Workup: Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Final Purification: The crude 9-oxo-9-phenylnonanoic acid can be further purified by column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 9-Oxo-9-phenylnonanoic acid.
Spectroscopic Characterization
Due to the lack of publicly available spectral data, this section outlines the expected spectroscopic characteristics of 9-oxo-9-phenylnonanoic acid based on its chemical structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.2-8.0 ppm. The aliphatic chain protons would appear as multiplets in the upfield region (1.2-3.0 ppm). The methylene protons adjacent to the carbonyl group and the carboxylic acid would be deshielded and appear at a higher chemical shift compared to the other methylene groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit a signal for the carboxylic acid carbonyl carbon around 170-180 ppm and the ketone carbonyl carbon around 190-200 ppm. The aromatic carbons would resonate in the 120-140 ppm region. The aliphatic carbons would appear in the upfield region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be observed around 1700-1725 cm⁻¹, and another C=O stretching band for the ketone would appear around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups would be present around 2850-3100 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (248.32 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl groups and within the aliphatic chain.
Potential Applications and Future Directions
While specific applications for 9-oxo-9-phenylnonanoic acid are not well-documented, its structure suggests potential utility in several areas of research and development:
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Drug Discovery: The presence of both a phenyl ketone and a carboxylic acid moiety makes it an interesting scaffold for medicinal chemistry. Phenylalkanoic acids are a known class of compounds with diverse biological activities.[6] Furthermore, molecules containing a 9-oxo functional group have been investigated as potential anticancer agents and apoptosis inducers.[7][8][9] This compound could serve as a starting material for the synthesis of more complex molecules with potential therapeutic value.
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Polymer Science: As a dicarboxylic acid derivative, it could be used as a monomer in the synthesis of polyesters and polyamides. The incorporation of the phenyl ketone group could impart unique thermal and mechanical properties to the resulting polymers.
Future Research: A comprehensive characterization of the physicochemical properties of 9-oxo-9-phenylnonanoic acid is warranted. Detailed studies on its solubility in various solvents, its pKa, and its full spectroscopic profile would be invaluable for its future application. Furthermore, exploration of its biological activities and its potential as a monomer for novel polymers would be promising avenues for future research.
Conclusion
9-Oxo-9-phenylnonanoic acid is a compound with a unique chemical structure that holds potential for applications in both medicinal chemistry and materials science. While some of its basic physicochemical properties are known, a significant amount of experimental data is still lacking. The proposed synthesis via Friedel-Crafts acylation offers a viable route to obtain this compound for further investigation. This technical guide serves as a foundational resource, summarizing the current knowledge and highlighting the opportunities for future research to unlock the full potential of this intriguing molecule.
References
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